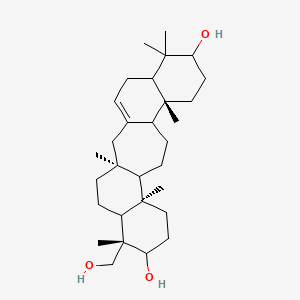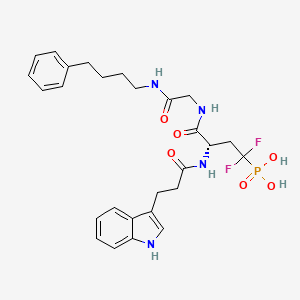
MC-Val-Cit-PAB-Auristatin E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MC-Val-Cit-PAB-Auristatin E is a compound used in the development of antibody-drug conjugates (ADCs). It is composed of Auristatin E, a potent cytotoxic tubulin modifier, linked via the MC-Val-Cit-PAB linker. This compound exhibits significant antitumor activity and is used in targeted cancer therapies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MC-Val-Cit-PAB-Auristatin E involves the conjugation of Auristatin E with the MC-Val-Cit-PAB linker. The Val-Cit dipeptide motif is designed to be a substrate for cathepsin B and related enzymes in tumor lysosomes . The preparation typically involves peptide synthesis techniques, where the linker and the drug are sequentially assembled under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification, and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
化学反応の分析
Types of Reactions
MC-Val-Cit-PAB-Auristatin E undergoes several types of chemical reactions, including:
Cleavage Reactions: The Val-Cit-PAB linker is cleaved by cathepsin B in the lysosomes of tumor cells, releasing Auristatin E.
Common Reagents and Conditions
Cathepsin B: An enzyme that cleaves the Val-Cit-PAB linker.
Acidic Conditions: Used to simulate the tumor microenvironment for hydrolysis reactions.
Major Products Formed
The major product formed from the cleavage of this compound is Auristatin E, which exerts its cytotoxic effects by inhibiting tubulin polymerization .
科学的研究の応用
MC-Val-Cit-PAB-Auristatin E is primarily used in the development of ADCs for cancer therapy. Its applications include:
Chemistry: Used as a model compound for studying linker chemistry and drug conjugation techniques.
Biology: Investigated for its role in targeted drug delivery and its interactions with cellular components.
Industry: Utilized in the production of ADCs, which are a growing class of biopharmaceuticals.
作用機序
MC-Val-Cit-PAB-Auristatin E exerts its effects through the following mechanism:
Targeting: The ADC targets tumor cells via antigen recognition.
Internalization: The ADC is internalized by the tumor cell.
Cleavage: The Val-Cit-PAB linker is cleaved by cathepsin B in the lysosomes, releasing Auristatin E.
Cytotoxicity: Auristatin E inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
類似化合物との比較
MC-Val-Cit-PAB-Auristatin E is compared with other similar compounds, such as:
Monomethyl Auristatin E (MMAE): Another potent tubulin inhibitor used in ADCs.
Maytansinoids: A class of microtubule inhibitors used in ADCs.
Camptothecins: Topoisomerase inhibitors used in ADCs.
This compound is unique due to its specific linker chemistry, which allows for targeted release of the cytotoxic agent within the tumor microenvironment .
特性
分子式 |
C68H108N11O13+ |
|---|---|
分子量 |
1287.6 g/mol |
IUPAC名 |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-dimethylazanium |
InChI |
InChI=1S/C68H107N11O13/c1-16-44(8)59(52(91-14)39-56(83)77-38-24-28-51(77)62(92-15)45(9)63(85)71-46(10)61(84)48-25-19-17-20-26-48)76(11)67(89)58(42(4)5)75-66(88)60(43(6)7)79(12,13)40-47-30-32-49(33-31-47)72-64(86)50(27-23-36-70-68(69)90)73-65(87)57(41(2)3)74-53(80)29-21-18-22-37-78-54(81)34-35-55(78)82/h17,19-20,25-26,30-35,41-46,50-52,57-62,84H,16,18,21-24,27-29,36-40H2,1-15H3,(H7-,69,70,71,72,73,74,75,80,85,86,87,88,90)/p+1/t44-,45+,46+,50-,51-,52+,57-,58-,59-,60-,61+,62+/m0/s1 |
InChIキー |
ULBSEZSVDXRNQN-UIMDRQLBSA-O |
異性体SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)[N+](C)(C)CC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O |
正規SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)[N+](C)(C)CC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


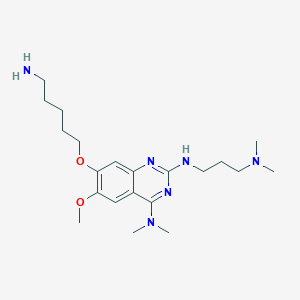
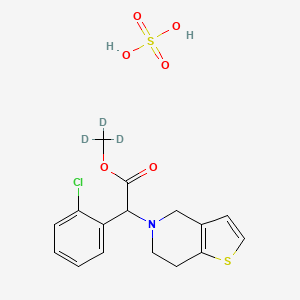
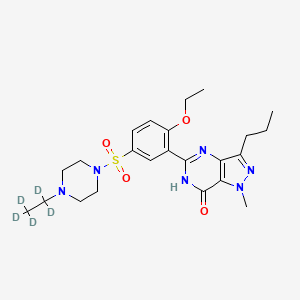


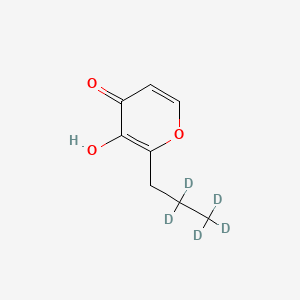
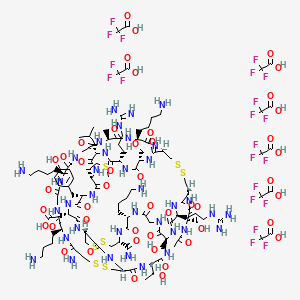
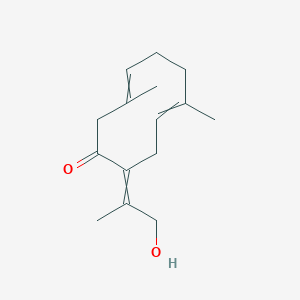

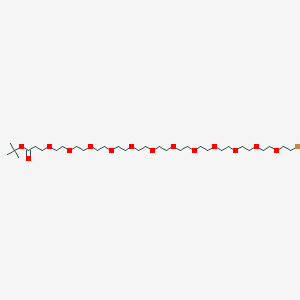
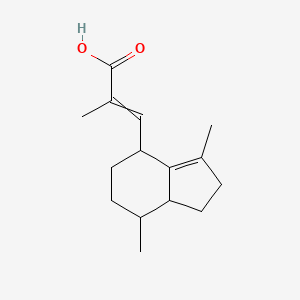
![(4aR,4bS,5S,6aS,7aS,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-5,6,8,9,10a,11,11a,11b,12,13-decahydro-4bH-phenanthro[2,1-f][1]benzofuran-2,7-dione](/img/structure/B12427487.png)
